Patent-Based Class Association with Adenosine A2A Receptor Antagonism vs. CHK1 Inhibition for the Morpholino Analog
The patent family encompassing pyrimidine-4-carboxamide derivatives, which includes the 6-ethoxy substitution pattern, is explicitly directed toward purine receptor (particularly adenosine A2A) antagonism for the treatment of movement disorders [1]. In contrast, a close structural analog, 6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide, is described as a CHK1 inhibitor . This demonstrates class-level target divergence based solely on the 6-position substituent, but no quantitative potency or selectivity data are available for the 6-ethoxy compound against either target.
| Evidence Dimension | Target selectivity class inference |
|---|---|
| Target Compound Data | Not available (no quantitative binding or functional data found) |
| Comparator Or Baseline | 6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide (CHK1 inhibitor) |
| Quantified Difference | Cannot be calculated |
| Conditions | Not applicable – no shared assay context |
Why This Matters
Absent quantitative receptor occupancy or enzyme inhibition data, a procurement decision based on target selectivity cannot be made; the 6-ethoxy compound may engage entirely different biological targets than its structural neighbors.
- [1] Pyrimidine Compounds as Purine Receptor Antagonist. US Patent Application Publication No. 2008/0182860 A1. Filed: February 11, 2005. View Source
